
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is a derivative of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist. The compound has a molecular formula of C29H25F7N4O3 and a molecular weight of 610.52 g/mol . It is characterized by the presence of fluorinated biphenyl groups and a triazolone ring structure.
准备方法
The synthesis of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves multiple steps, starting from commercially available precursors. The key synthetic route includes the formation of oxazole rings, which are crucial intermediates . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated biphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated products.
科学研究应用
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, particularly its binding affinity to NK-1 receptors.
Medicine: As a derivative of Aprepitant, it is investigated for its potential therapeutic effects in treating conditions like chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves its binding to NK-1 receptors, which are involved in the regulation of nausea and vomiting. By antagonizing these receptors, the compound can inhibit the action of substance P, a neuropeptide associated with emesis. This interaction disrupts the signaling pathways that lead to nausea and vomiting, providing therapeutic benefits in clinical settings.
相似化合物的比较
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is unique due to its specific fluorinated biphenyl structure and its high selectivity for NK-1 receptors. Similar compounds include:
Aprepitant: The parent compound, which also targets NK-1 receptors but has a different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK-1 receptor antagonist with a different chemical structure and longer half-life.
These compounds share similar therapeutic applications but differ in their pharmacokinetic properties and chemical structures.
属性
分子式 |
C29H25F7N4O3 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC 名称 |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2-fluoro-4-phenylphenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(19-11-20(28(31,32)33)14-21(12-19)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)22-8-7-18(13-23(22)30)17-5-3-2-4-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI 键 |
CECJEEHSZLERNK-RENKICTCSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


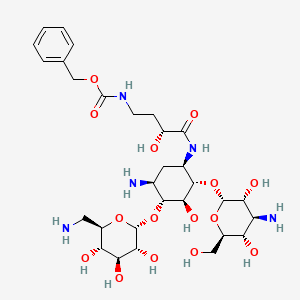
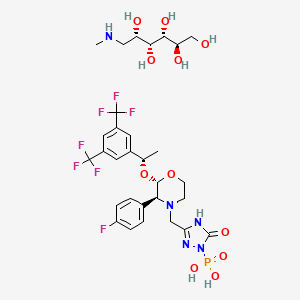

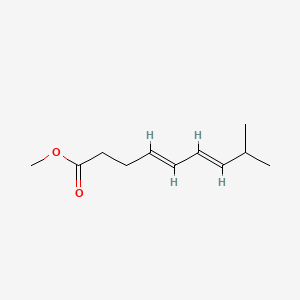
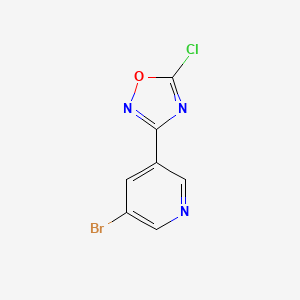
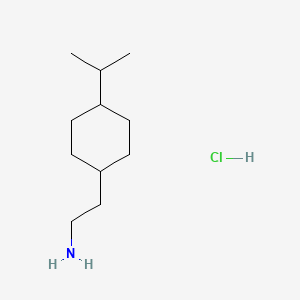

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)

![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
